
Trimethylsilyl chlorosulphate
Vue d'ensemble
Description
Trimethylsilyl chlorosulphate is a chemical compound that is used in various organic synthesis reactions. It is known for its ability to act as a silylating agent and to facilitate nucleophilic substitutions. The compound is associated with trimethylsilyl (TMS) groups, which are commonly used in organic chemistry to protect hydroxyl groups and other reactive functional groups during synthesis.
Synthesis Analysis
The synthesis of compounds involving trimethylsilyl groups can be achieved through different methods. For instance, trimethylsilyl chloride, when used in conjunction with indium(III) chloride, serves as an efficient catalyst system in the synthesis of sulfides from O-trimethylsilyl monothioacetals and triethylsilane . Additionally, 1-(Trimethylsilyl)allyl chloride can be conveniently prepared from 1,3-dichloropropene and reacts smoothly with organocopper compounds to yield terminal alkenylsilanes .
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, related compounds such as trimethylsilylated spherosilicates have been synthesized and their structures analyzed. These compounds exhibit a variety of molecular polyhedral shapes, which are protected by trimethylsilyl groups . The molecular structure of trimethyltin(IV) chloride, another related compound, has been determined to be a chlorine-bridged linear polymer .
Chemical Reactions Analysis
This compound and related compounds participate in a variety of chemical reactions. Trimethylsilyl triflate, for example, is a powerful silylating agent that accelerates nucleophilic reactions in aprotic media . Chloromethyl trimethylsilylmethyl sulphide acts as a thiocarbonyl ylide synthon, reacting with activated alkenes and alkynes to yield thiophene derivatives . The electrochemical reductive trimethylsilylation of aryl chlorides can lead to aryltrimethylsilanes or tris(trimethylsilyl)cyclohexadienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, trimethylsilyl trichloroacetate, a compound with similar functionality, is described as a convenient reagent for the silylation of various organic compounds, indicating its reactivity and utility in organic synthesis . The crystal and molecular structure of trimethyltin(IV) chloride provides insights into the physical properties of organotin chlorides, which may be extrapolated to understand the behavior of this compound .
Applications De Recherche Scientifique
1. Nuclear Magnetic Resonance Studies Trimethylsilyl compounds, including trimethylsilyl chlorosulphate, have been extensively studied using nuclear magnetic resonance (NMR) techniques. Such studies provide valuable insights into the chemical shifts, coupling constants, and relaxation times of these compounds, which are crucial for understanding their chemical behavior and applications in various fields (Harris & Kimber, 1975).
2. Phase Transfer Catalysis Trimethylsilyl groups are widely used in phase transfer catalysis for the preparation and protection of hydroxyl functions. This application is crucial in organic synthesis, demonstrating the versatility of trimethylsilyl compounds in chemical transformations (Lissel & Weiffen, 1981).
3. Lithium-Ion Batteries Tris(trimethylsilyl) phosphate, a related compound, has been investigated for its application in enhancing the performance of lithium-ion batteries. It serves as a novel film-forming additive, improving the cycling stability and capacity of high-voltage cathode materials (Yan et al., 2014).
4. Chemical Warfare Agent Analysis Trimethylsilyl derivatives play a crucial role in the analysis of chemical warfare agents. They are used for derivatization in gas chromatographic-mass spectrometric methods to detect and confirm the presence of such agents and their hydrolysis products in soil (D'Agostino & Provost, 1992).
5. Environmental and Gas Analysis The determination of trimethylsilyl derivatives of silicate anions by gas chromatography is another significant application. This technique is vital for environmental analysis and for studying silicate distributions in various solutions (Shimono et al., 1981).
Mécanisme D'action
Target of Action
Trimethylsilyl chlorosulfonate is primarily used as a sulfonating agent . Its primary targets are small organic molecules and polymers, particularly aromatic polymers . The compound is used to introduce sulfonic acid groups into these targets, thereby enhancing their properties such as solubility and ionic conductivity .
Safety and Hazards
Propriétés
IUPAC Name |
[chlorosulfonyloxy(dimethyl)silyl]methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClO3SSi/c1-9(2,3)7-8(4,5)6/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQONZVLXJGXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClO3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195872 | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4353-77-9 | |
| Record name | Trimethylsilyl chlorosulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl chlorosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethylsilyl chlorosulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM26WJY8RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


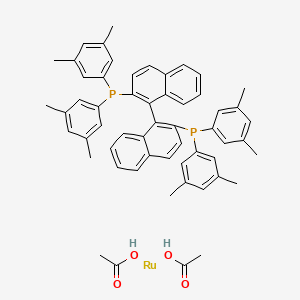
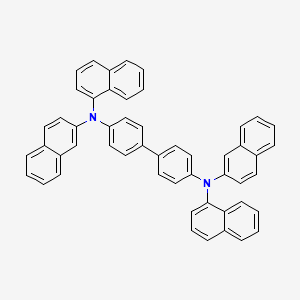

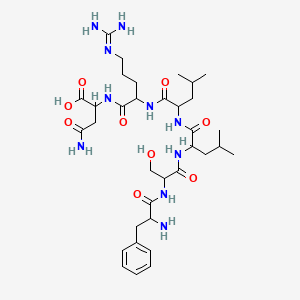

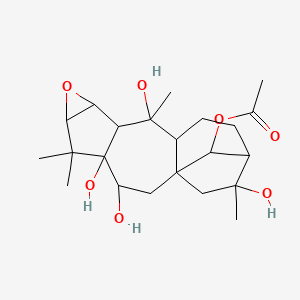
![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)


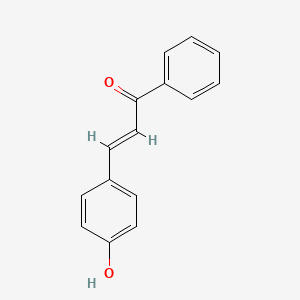
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B3028901.png)


